molecular formula C12H10N4 B8381634 5-(2-Naphtylmethyl)-1h-tetrazole

5-(2-Naphtylmethyl)-1h-tetrazole

Cat. No.: B8381634
M. Wt: 210.23 g/mol
InChI Key: PGZUPCQOPJXOHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Naphtylmethyl)-1H-tetrazole is a tetrazole derivative of significant interest in scientific research, particularly in the field of medicinal chemistry. Tetrazoles are valued as bioisosteres for carboxylic acids, a property extensively documented in scientific literature . This characteristic makes them crucial in drug design, where they can be used to modify the pharmacokinetics, metabolic stability, and electronic properties of lead compounds . The 2-naphthylmethyl substituent in this compound suggests potential for enhanced lipophilicity and pi-pi stacking interactions with biological targets. Research into similar tetrazole derivatives has demonstrated a wide range of biological activities, including antioxidant , antimicrobial , and anticancer effects , making this compound a valuable scaffold for developing new pharmacologically active molecules. Beyond medicinal chemistry, tetrazole compounds are also investigated in material science and as ligands in catalysis. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for personal use. Researchers are encouraged to consult the current scientific literature for the latest findings on tetrazole applications and mechanisms.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10N4

Molecular Weight

210.23 g/mol

IUPAC Name

5-(naphthalen-2-ylmethyl)-2H-tetrazole

InChI

InChI=1S/C12H10N4/c1-2-4-11-7-9(5-6-10(11)3-1)8-12-13-15-16-14-12/h1-7H,8H2,(H,13,14,15,16)

InChI Key

PGZUPCQOPJXOHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CC3=NNN=N3

Origin of Product

United States

Characterization Methodologies for 5 2 Naphtylmethyl 1h Tetrazole

Spectroscopic Elucidation Techniques

Spectroscopic methods are indispensable for determining the molecular structure of a compound. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman spectroscopy, and Mass Spectrometry (MS) would provide a comprehensive picture of the connectivity and chemical environment of the atoms within 5-(2-Naphtylmethyl)-1H-tetrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D HSQC)

NMR spectroscopy is a powerful tool for probing the structure of organic molecules in solution.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for the protons of the naphthalene (B1677914) ring system, the methylene (B1212753) bridge, and the N-H proton of the tetrazole ring. The aromatic protons of the naphthalene moiety would likely appear as a complex multiplet pattern in the range of δ 7.4-8.0 ppm. The methylene protons (-CH₂-) connecting the naphthalene and tetrazole rings would be expected to produce a singlet at approximately δ 4.4 ppm. researchgate.net The N-H proton of the tetrazole ring typically appears as a broad singlet at a downfield chemical shift, often above δ 15 ppm, due to hydrogen bonding and the acidic nature of this proton. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule. The carbon atom of the tetrazole ring is expected to resonate around δ 155 ppm. The methylene carbon would likely appear around δ 30-35 ppm. The various carbon atoms of the naphthalene ring would produce a series of signals in the aromatic region (δ 120-140 ppm).

2D HSQC Spectroscopy: A Heteronuclear Single Quantum Coherence (HSQC) experiment would be used to correlate the proton signals with their directly attached carbon atoms. This would definitively link the proton signals of the methylene group and the naphthalene ring to their corresponding carbon signals, confirming their assignments.

Interactive Data Table: Predicted NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Tetrazole N-H>15 (broad s)-
Methylene (-CH₂-)~4.4 (s)~30-35
Naphthalene Ar-H7.4-8.0 (m)120-140
Tetrazole C5-~155

Note: The predicted values are based on data from analogous compounds and may vary depending on the solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 3000-3400 cm⁻¹ would be indicative of the N-H stretching vibration of the tetrazole ring. researchgate.net C-H stretching vibrations of the aromatic naphthalene ring and the methylene group would appear around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively. The C=N and N=N stretching vibrations of the tetrazole ring are expected in the 1400-1600 cm⁻¹ region. researchgate.net

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic C-H stretching and ring vibrations of the naphthalene moiety would be prominent. The symmetric vibrations of the tetrazole ring, which might be weak in the IR spectrum, could be more intense in the Raman spectrum.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

Functional Group Predicted IR Absorption (cm⁻¹) Predicted Raman Shift (cm⁻¹)
Tetrazole N-H stretch3000-3400 (broad)Weak
Aromatic C-H stretch3100-3000Strong
Aliphatic C-H stretch2950-2850Moderate
Tetrazole Ring (C=N, N=N)1400-1600Moderate
Naphthalene Ring1500-1600Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₂H₁₀N₄), the expected exact mass would be approximately 210.0905 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z 210 would be expected. A characteristic fragmentation pattern for 5-substituted-1H-tetrazoles involves the loss of a molecule of nitrogen (N₂), which would result in a fragment ion at m/z 182. lifesciencesite.com Another common fragmentation pathway is the loss of the entire tetrazole ring or cleavage of the bond between the methylene group and the naphthalene ring, leading to a prominent peak corresponding to the naphthylmethyl cation (C₁₁H₉⁺) at m/z 141.

X-ray Crystallography for Solid-State Structure Determination

Based on the structures of similar 5-substituted-1H-tetrazoles, it is expected that the tetrazole ring would be planar. nih.gov The crystal packing would likely be influenced by intermolecular hydrogen bonding between the N-H group of one molecule and a nitrogen atom of the tetrazole ring of a neighboring molecule, forming chains or more complex networks. nih.gov The naphthalene groups would likely engage in π-π stacking interactions, further stabilizing the crystal lattice.

Interactive Data Table: Hypothetical Crystallographic Parameters for this compound

Parameter Hypothetical Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar
a (Å)~8-12
b (Å)~5-10
c (Å)~15-20
β (°)~90-105 (for monoclinic)
Z (molecules/unit cell)4

Note: These are hypothetical values based on related structures and would need to be determined experimentally.

Reactivity and Transformation Pathways of 5 2 Naphtylmethyl 1h Tetrazole

Electrophilic and Nucleophilic Reactivity of the Tetrazole Ring System

The tetrazole ring exhibits a dual nature in its reactivity, capable of engaging in both electrophilic and nucleophilic interactions. This is largely dictated by the electronic properties of its four nitrogen atoms and the acidic nature of the N-H proton.

The tetrazole ring is characterized by abnormally high acidity and very weak basicity when compared to other azoles. nih.gov The four nitrogen atoms can be involved in protolytic processes, and many of the chemical properties of tetrazoles are linked to their ability to act as acids and bases. nih.gov In solution, 5-substituted tetrazoles like 5-(2-naphtylmethyl)-1H-tetrazole exist as a mixture of two tautomeric forms, the 1H- and 2H-tetrazoles, with the 1H tautomer generally being the predominant form. nih.gov

Deprotonation of the N-H proton by a base generates the tetrazolide anion. This anion is a potent nucleophile, with the negative charge delocalized across the ring system. The anion can then react with various electrophiles.

Conversely, the tetrazole ring can undergo electrophilic attack on its nitrogen atoms. core.ac.uk The lone pairs of electrons on the sp²-hybridized nitrogen atoms make them susceptible to attack by electrophiles, particularly in alkylation and acylation reactions. nih.govacs.org The tetrazole moiety can form up to four hydrogen bonds through the sigma-lone pairs of its four nitrogen atoms, highlighting its ability to interact with electrophilic species. acs.orgnih.gov

Interaction TypeReacting SpeciesNature of Tetrazole MoietyResulting Interaction/Product
Nucleophilic Base (e.g., OH⁻, Amine)Acidic (N-H proton)Deprotonation to form tetrazolide anion
Electrophile (e.g., Alkyl halide)Nucleophilic (as anion)N-Alkylation
Electrophilic Proton (H⁺)Basic (Nitrogen lone pairs)Protonation
Lewis AcidLewis BaseCoordination Complex
Hydrogen Bonding H-bond donors (e.g., Ser, Thr, H₂O)H-bond acceptor (N lone pairs)Extended hydrogen-bonding network acs.orgnih.gov

This table illustrates the general electrophilic and nucleophilic reactivity patterns expected for the tetrazole ring in this compound.

Functionalization and Derivatization Strategies for the Tetrazole Moiety

Given that the C5 position of the tetrazole is already substituted with a 2-naphtylmethyl group, functionalization strategies primarily target the nitrogen atoms of the ring.

Alkylation is a common derivatization method for 5-substituted-1H-tetrazoles. researchgate.net The reaction with alkylating agents such as alkyl halides or sulfates typically proceeds via the nucleophilic tetrazolide anion. researchgate.net A significant challenge in this approach is the lack of regioselectivity, as the attack can occur at either the N1 or N2 position, leading to a mixture of 1,5- and 2,5-disubstituted isomers. core.ac.ukresearchgate.net

The ratio of these isomers is influenced by several factors, including the nature of the substituent at the C5 position, the type of alkylating agent used, and the reaction conditions. rsc.org For instance, the synthesis of disubstituted tetrazoles from 1H-5-monosubstituted tetrazoles can be achieved through the diazotization of an aliphatic amine, which forms a transient alkyl diazonium intermediate that acts as the alkylating agent. rsc.org While the 2,5-disubstituted tetrazole is often the major product, the 1,5-isomer can also be isolated. rsc.org

Another strategy for functionalization involves the C-H deprotonation of N-protected tetrazoles. nih.govorganic-chemistry.org While this is more relevant for synthesizing C5-substituted tetrazoles, N-protection itself is a key derivatization. Protecting groups like p-methoxybenzyl (PMB) can be installed on the tetrazole nitrogen, which can then be removed under specific conditions after other chemical modifications have been performed elsewhere on the molecule. organic-chemistry.org

Derivatization StrategyReagentsPrimary Product(s)Key Considerations
N-Alkylation Alkyl Halides, Alkyl SulfatesMixture of 1,5- and 2,5-disubstituted isomersLack of regioselectivity is a major challenge. core.ac.ukresearchgate.net
N-Acylation Acyl Halides, AnhydridesN-Acyl tetrazolesProducts can be unstable and may undergo fragmentation. acs.org
N-Protection e.g., PMB-ClN1- or N2-protected tetrazoleAllows for subsequent reactions and can be selectively removed. organic-chemistry.org

This table summarizes key functionalization strategies applicable to the tetrazole moiety of this compound.

Decomposition Mechanisms and Photoinduced Fragmentation of Tetrazoles

Tetrazoles are high-energy compounds, and their decomposition, often induced by heat or light, results in the extrusion of molecular nitrogen and the formation of highly reactive intermediates. nih.govcolab.ws

Photochemical Decomposition: Photolysis of tetrazole derivatives is a known method for generating other compounds. nih.gov The process invariably involves the cleavage of the tetrazole ring, leading to a variety of photoproducts. nih.gov The structure of the substituents on the ring strongly influences the nature of these products. nih.gov Upon UV irradiation, substituted tetrazoles can undergo fragmentation through several pathways. A common pathway involves the extrusion of a molecule of nitrogen (N₂) to form a highly reactive nitrilimine intermediate. wikipedia.org

For this compound, photolysis would be expected to generate a naphtylmethyl-substituted nitrilimine. This reactive species can then undergo various subsequent reactions, such as 1,3-dipolar cycloadditions, cyclizations, or rearrangements, to yield stable final products. wikipedia.org

Photoinduced Reactions: Recent studies have shown that tetrazoles can undergo photoinduced reactions with other functional groups. For example, tetrazoles have been shown to react with carboxylic acids and primary amines under UV irradiation. nih.govrsc.orgacs.org The photoreaction with a primary amine can lead to the formation of a stable 1,2,4-triazole (B32235) linkage. nih.govacs.org This expands the potential transformation pathways for tetrazole-containing molecules in the presence of other reactive partners.

Thermal Decomposition: Thermal degradation of tetrazoles also leads to the cleavage of the heterocyclic ring with the evolution of nitrogen gas. core.ac.uk The specific mechanism and resulting products are dependent on the substitution pattern and the thermolysis conditions. core.ac.uk For some substituted tetrazoles, decomposition can occur at temperatures above 250 °C. acs.org

Electron-Induced Decomposition: The tetrazole ring is also susceptible to opening upon electron attachment. nih.gov Studies on related substituted tetrazoles have shown that dissociative electron attachment can lead to fragmentation of the ring and loss of N₂. nih.gov

Decomposition MethodConditionsKey Intermediate(s)Potential Final Products
Photolysis UV IrradiationNitrilimine wikipedia.orgProducts of cycloaddition, rearrangement, or cyclization
Photoinduced Coupling UV Irradiation, presence of amines-1,2,4-Triazole derivatives nih.govacs.org
Thermal Decomposition High Temperature (>250 °C) acs.org-Ring-opened fragments, N₂ gas core.ac.uk
Electron Attachment Low-energy electronsAnion radicals[M-N₂]⁻, other fragment anions nih.gov

This table outlines the primary decomposition and fragmentation pathways generally observed for tetrazole derivatives, which are applicable to this compound.

Computational and Theoretical Studies on 5 2 Naphtylmethyl 1h Tetrazole

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to modern chemistry, offering insights into the electronic behavior of molecules. These methods solve approximations of the Schrödinger equation to determine the electronic structure and associated properties of a compound.

Typical parameters obtained from DFT calculations on tetrazole derivatives are summarized in the table below. These parameters provide a detailed picture of the molecule's electronic characteristics.

ParameterDescriptionTypical Application for Tetrazoles
Total Energy The total electronic energy of the molecule in its optimized geometry.Used to compare the relative stability of different isomers or tautomers (e.g., 1H vs. 2H).
Dipole Moment A measure of the overall polarity of the molecule.Provides insight into intermolecular interactions and solubility.
Mulliken/NBO Charges Atomic charges calculated by partitioning the electron density among the atoms.Helps to identify reactive sites (nucleophilic or electrophilic centers).
Vibrational Frequencies Frequencies of the normal modes of vibration.Used to predict and interpret infrared (IR) and Raman spectra.
This table is illustrative and based on general DFT applications to organic molecules.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a crucial parameter for assessing the kinetic stability and reactivity of a molecule; a large gap implies high stability and low reactivity, whereas a small gap suggests the molecule will be more reactive. benthamscience.com

For a molecule like 5-(2-Naphtylmethyl)-1H-tetrazole, the HOMO is expected to be distributed over the electron-rich naphthalene (B1677914) and tetrazole rings, while the LUMO would also be located across these π-systems. The energy values of these orbitals, calculated via methods like DFT, are essential for predicting how the molecule will interact with other reagents. Studies on various 5-substituted 1H-tetrazoles have calculated these values to understand their reactivity profiles. benthamscience.com

The following table shows representative FMO data for some tetrazole derivatives, illustrating the typical range of these values.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Ethyl-1-phenyl-1H-tetrazole-5-carboxylate-7.45-2.145.31
Ethyl-1-(4-chlorophenyl)-1H-tetrazole-5-carboxylate-7.63-2.485.15
Ethyl-1-(4-methoxyphenyl)-1H-tetrazole-5-carboxylate-7.01-1.895.12
Data sourced from a computational study on ethyl-1-aryl-1H-tetrazole-5-carboxylates. benthamscience.com

Computational methods provide detailed three-dimensional models of molecular structures, including bond lengths, bond angles, and dihedral angles. For this compound, key structural features would include the planarity of the tetrazole and naphthalene rings and the orientation of the naphthylmethyl group relative to the tetrazole ring, governed by the torsion angles around the methylene (B1212753) bridge.

Analysis of the electronic structure often involves generating Molecular Electrostatic Potential (MEP) maps. These maps visualize the electrostatic potential on the electron density surface of the molecule, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue). For a tetrazole derivative, the region around the nitrogen atoms of the ring is expected to show a negative electrostatic potential, indicating their role as hydrogen bond acceptors. The acidic proton on the tetrazole ring (N-H) would be a site of positive potential. researchgate.net Such analyses are critical for understanding non-covalent interactions, which are vital in drug design and materials science.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations typically focus on a static, minimum-energy structure, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of different molecular conformations and their relative stabilities in various environments (e.g., in a solvent or in a crystal lattice). nih.govnih.gov

For this compound, the primary conformational flexibility arises from the rotation around the single bonds of the methylene bridge connecting the naphthalene and tetrazole rings. MD simulations can be used to explore the potential energy surface associated with this rotation, identifying low-energy conformers and the energy barriers between them. This information is crucial for understanding how the molecule might bind to a biological target, as the active conformation may not be the global minimum energy structure. nih.gov Studies on other complex tetrazole derivatives have successfully used MD simulations to investigate their binding stability with proteins. nih.govnih.gov

Thermodynamic Calculations Relevant to Tetrazole-Based Systems

Computational chemistry is also widely used to predict the thermodynamic properties of molecules, which is especially important for nitrogen-rich compounds like tetrazoles that are often investigated as energetic materials.

The standard enthalpy of formation (ΔHf) is a key measure of the energy content of a molecule. A high positive enthalpy of formation indicates that a large amount of energy is stored within the chemical bonds, which will be released upon decomposition. This is a desirable characteristic for high-energy-density materials.

Computational methods, particularly high-level quantum chemical procedures and isodesmic reactions, are employed to calculate accurate enthalpies of formation for tetrazole-based compounds. nih.gov These calculations are vital for the initial screening of potential new energetic materials, allowing for the prediction of performance and safety characteristics before attempting synthesis. For instance, MD simulations have been used to predict the formation energy of cocrystals containing tetrazole-based energetic salts. nih.govrsc.org

The table below presents calculated enthalpies of formation for several energetic compounds containing tetrazole rings, highlighting the high energy content characteristic of this class of molecules.

CompoundCalculated Enthalpy of Formation (kJ/mol)
Hydrazine 5,5′-bitetrazole-1,1′-diolate (HA·BTO)Not directly specified, but used in cocrystal energy calculations.
HMX/HA·BTO cocrystalFormation energy of -405.79 kJ/mol (relative to individual components). nih.govrsc.org
Note: The values represent the energy of formation of a cocrystal or are part of broader energetic material studies.

Prediction of Detonation Parameters for High-Nitrogen Compounds

However, the general approach to predicting detonation parameters for a high-nitrogen compound like this compound would involve a series of theoretical calculations. These calculations typically begin with the optimization of the molecular geometry using quantum chemical methods, such as density functional theory (DFT). From the optimized geometry, key properties like the heat of formation and density are determined. These values are then used as inputs for thermochemical codes, such as EXPLO5 or Cheetah, to predict detonation velocity (VOD), detonation pressure (P), and other performance characteristics. rsc.orgresearchgate.netresearchgate.net

For analogous high-nitrogen tetrazole compounds, researchers have successfully employed these computational techniques. For instance, studies on other tetrazole derivatives have shown a strong correlation between the calculated and experimentally determined properties. rsc.orgresearchgate.net The introduction of different functional groups to the tetrazole ring has been shown to significantly influence the energetic properties. For example, the addition of nitro (-NO2) or azido (B1232118) (-N3) groups generally increases the density and heat of formation, leading to enhanced detonation performance. researchgate.net Conversely, the presence of groups like -NH2 can contribute to the stability of the compound. researchgate.net

To illustrate the type of data generated in such computational studies, the table below presents predicted detonation parameters for a selection of other tetrazole-based energetic compounds, as reported in the scientific literature. It is important to reiterate that this data is for comparative purposes and does not represent the specific compound this compound.

Compound NameDensity (g/cm³)Detonation Velocity (m/s)Detonation Pressure (GPa)
5-nitroiminotetrazole1.879173Not Reported
Hydrazinium salt of a tetrazole derivativeNot Reported823223.6
H₃NANP-5TNot Reported884633.2
Energetic Salt of H₃NANP-5T (13)Not Reported941434.5
Energetic Salt of H₃NANP-5T (14)Not Reported908833.9

This table is for illustrative purposes and shows data for other tetrazole compounds to demonstrate the type of information generated from computational predictions. rsc.orgresearchgate.netresearchgate.net

Further theoretical investigations would be necessary to specifically predict the detonation parameters of this compound. Such a study would require sophisticated computational modeling to accurately determine its solid-state density and heat of formation, which are crucial for reliable performance prediction.

Coordination Chemistry of 5 2 Naphtylmethyl 1h Tetrazole As a Ligand

Tetrazole Ligands in Metal Complex Formation

Tetrazoles are five-membered aromatic rings containing four nitrogen atoms and one carbon atom. nih.gov The deprotonated form, tetrazolate, is an anionic ligand with multiple potential coordination sites, making it an excellent building block for coordination compounds. arkat-usa.org The presence of a substituent at the 5-position, such as the 2-naphthylmethyl group, can significantly influence the electronic properties and steric hindrance of the ligand, thereby affecting the geometry and stability of the resulting metal complexes. researchgate.net

Coordination Modes of N-Donor Tetrazoles with Transition Metal Ions

The tetrazole ring offers a variety of coordination modes to metal centers. The specific mode adopted depends on several factors, including the nature of the metal ion, the substituent on the tetrazole ring, the solvent system, and the presence of counter-ions. researchgate.net For 5-substituted-1H-tetrazoles, where the proton on the N1 nitrogen is lost upon coordination, the coordination typically occurs through one or more of the nitrogen atoms of the tetrazole ring.

Common coordination modes for 5-substituted tetrazolates include:

Monodentate Coordination: The ligand binds to a single metal center through one of the nitrogen atoms, most commonly N4. researchgate.net This is a frequent coordination mode, especially when the substituent at the C5 position is bulky.

Bidentate Coordination: The ligand chelates to a metal center using two adjacent nitrogen atoms, such as N1 and N2, or N2 and N3.

Bridging Coordination: The tetrazolate ligand can bridge two or more metal centers, leading to the formation of polynuclear complexes or extended one-, two-, or three-dimensional structures. Common bridging modes include N1,N2-bridging, N1,N4-bridging, and N2,N4-bridging. rsc.org

The 2-naphthylmethyl group in 5-(2-Naphtylmethyl)-1H-tetrazole is a bulky substituent. This steric bulk would likely favor coordination modes that minimize steric hindrance, such as monodentate coordination through the N4 position or bridging coordination where the metal centers are sufficiently separated.

Coordination Mode Description Potential Influence of 2-Naphthylmethyl Group
Monodentate (N4)Coordination to a single metal ion via the N4 atom.High likelihood due to steric hindrance from the bulky substituent.
Bidentate (N1, N2)Chelation to a single metal ion via N1 and N2 atoms.Less likely due to ring strain and steric clashes.
Bridging (N1, N2)Bridging two metal ions using the N1 and N2 nitrogen atoms.Possible, leading to the formation of dimeric or polymeric structures.
Bridging (N1, N4)Bridging two metal ions using the N1 and N4 nitrogen atoms.A common bridging mode for tetrazolates, likely to be observed.

This table presents potential coordination modes and the likely influence of the bulky 2-naphthylmethyl substituent based on established principles of tetrazole coordination chemistry.

Synthesis of this compound Metal Complexes

The synthesis of metal complexes with this compound would typically involve the reaction of a suitable metal salt with the ligand in an appropriate solvent. The synthesis of the ligand itself, this compound, can be achieved through a [3+2] cycloaddition reaction between 2-naphthylacetonitrile (B189437) and an azide (B81097) source, a common method for preparing 5-substituted-1H-tetrazoles. researchgate.netnih.gov

The general procedure for the synthesis of its metal complexes would involve:

Deprotonation of the Ligand: The 1H-tetrazole is typically deprotonated using a base to form the tetrazolate anion, which is a more effective nucleophile.

Reaction with a Metal Salt: The deprotonated ligand is then reacted with a metal salt (e.g., chlorides, nitrates, sulfates, or acetates of transition metals) in a solvent such as water, ethanol, or dimethylformamide.

Crystallization: The resulting metal complex can be isolated by crystallization, often through slow evaporation of the solvent or by hydrothermal or solvothermal methods. rsc.org

The choice of reaction conditions, such as temperature, pH, and the metal-to-ligand ratio, can significantly influence the final product's structure and dimensionality.

Design and Formation of Tetrazole-Based Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs)

The ability of tetrazolate ligands to act as bridging units makes them excellent candidates for the construction of CPs and MOFs. rsc.org These materials are of great interest due to their porous structures and potential applications in gas storage, separation, and catalysis. nih.govnih.gov

A related example is the use of a tetrazole-naphthalene linker to prepare a nickel-based MOF (NiNDTz). nih.govnih.gov This MOF exhibited good thermal stability and a significant surface area, demonstrating the suitability of naphthyl-containing tetrazoles in the construction of porous materials. nih.govnih.gov It is plausible that this compound could form similar robust frameworks with various transition metals.

Influence of Ligand Substitution on Coordination Geometries and Electronic Properties

The substituent on a tetrazole ligand has a profound impact on the resulting metal complex's properties. The 2-naphthylmethyl group in this compound would exert both steric and electronic effects.

Steric Effects: As previously mentioned, the steric bulk of the naphthylmethyl group would likely dictate the coordination number and geometry of the metal center. It may favor lower coordination numbers and geometries that can accommodate the large substituent, such as tetrahedral or square planar geometries for four-coordinate complexes, or distorted octahedral geometries for six-coordinate complexes.

Electronic Effects: The naphthyl group is an aromatic system that can participate in electronic interactions. While the methylene (B1212753) (-CH2-) spacer between the naphthalene (B1677914) and the tetrazole ring will insulate the tetrazole from direct resonance effects, the inductive effect of the naphthylmethyl group will influence the electron density on the tetrazole ring. This, in turn, can affect the Lewis basicity of the nitrogen donor atoms and the strength of the metal-ligand bonds. The electronic properties of the ligand can also influence the photophysical properties of the resulting complexes, potentially leading to interesting luminescence behavior.

Applications of Tetrazole Derivatives in Advanced Materials Research

High-Nitrogen Content Energetic Materials

The quest for energetic materials with superior performance, enhanced stability, and improved safety profiles is a continuous challenge. Tetrazole derivatives are at the forefront of this research due to their inherently high nitrogen content, which upon decomposition releases large volumes of nitrogen gas, a primary source of explosive energy.

The design of new energetic materials based on the tetrazole scaffold is guided by several key principles. The primary goal is to maximize the nitrogen content and the heat of formation while maintaining a stable molecular structure. The tetrazole ring itself boasts a remarkable nitrogen content of 80%. The introduction of energetic functionalities, such as nitro (-NO2), nitramino (-NHNO2), or azido (B1232118) (-N3) groups, can further enhance the energetic properties.

The relationship between the molecular structure of a tetrazole derivative and its detonation performance and sensitivity is a complex interplay of various factors.

Detonation Performance:

Heat of Formation: A higher positive heat of formation leads to a greater release of energy upon decomposition. The tetrazole ring inherently possesses a high positive heat of formation.

Density: Higher crystal density generally leads to higher detonation velocity and pressure. The bulky naphthylmethyl group in 5-(2-Naphthylmethyl)-1H-tetrazole might hinder efficient crystal packing, potentially leading to a lower density compared to smaller, more symmetrical tetrazole derivatives.

Oxygen Balance: A more favorable oxygen balance, closer to zero, results in more complete combustion and higher energy release. As mentioned, the naphthylmethyl group would contribute negatively to the oxygen balance.

Sensitivity:

Thermal Stability: The thermal stability of tetrazole-based energetic compounds is crucial for their safe handling and storage. The decomposition temperature is influenced by the strength of the chemical bonds within the molecule.

Without experimental data, it is difficult to predict the exact detonation performance and sensitivity of 5-(2-Naphthylmethyl)-1H-tetrazole. However, based on general principles, its large hydrocarbon content would likely result in lower detonation performance compared to state-of-the-art tetrazole-based explosives.

Tetrazole Derivatives in Polymer Chemistry

The incorporation of tetrazole moieties into polymer backbones or as pendant groups can impart unique properties to the resulting materials, leading to applications in various advanced fields.

Tetrazole-containing monomers can be synthesized and subsequently polymerized to create novel polymers. These monomers can be designed to have specific functionalities that allow for controlled polymerization reactions. For instance, vinyltetrazoles can undergo free-radical polymerization. The synthesis of a polymer based on 5-(2-Naphthylmethyl)-1H-tetrazole would likely involve the introduction of a polymerizable group onto the naphthyl ring or the tetrazole ring itself.

These polymeric precursors can be designed to have high thermal stability, inherent flame retardancy due to the high nitrogen content, and the ability to coordinate with metal ions, opening up possibilities for the creation of functional polymer-metal complexes.

Polymers containing tetrazole units can be utilized as components in advanced composites. Their high thermal stability could make them suitable as matrix materials for high-temperature applications. The ability of the tetrazole ring to coordinate with metal ions could be exploited to create polymer-based sensors or catalysts.

Furthermore, the decomposition of tetrazole-containing polymers to release large amounts of inert nitrogen gas can be utilized in the development of intumescent flame retardants and gas-generating materials for applications such as airbags. The bulky and rigid naphthyl group in a hypothetical poly[5-(2-Naphthylmethyl)-1H-tetrazole] could potentially enhance the thermal stability and mechanical properties of the polymer, making it an interesting candidate for further investigation in this area, should a synthetic route be developed.

Tetrazoles as Bioisosteres in Molecular Design

One of the most significant applications of tetrazoles, particularly 5-substituted-1H-tetrazoles, is in medicinal chemistry, where they serve as bioisosteres for the carboxylic acid group. nih.gov

A bioisostere is a chemical substituent that can be interchanged with another substituent in a molecule without significantly altering its biological activity. The 1H-tetrazole ring is considered a non-classical bioisostere of the carboxylic acid group. This is due to several key similarities:

Acidity: The pKa of the N-H proton in 5-substituted-1H-tetrazoles is comparable to that of carboxylic acids, allowing it to exist as an anion at physiological pH and engage in similar ionic interactions with biological targets.

Planarity and Size: The tetrazole ring is a planar, aromatic system with a size and shape that can mimic the carboxylate group.

Hydrogen Bonding: The nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors, similar to the oxygen atoms of a carboxylic acid.

The key advantage of using a tetrazole as a bioisostere is its improved metabolic stability and often enhanced lipophilicity, which can lead to better pharmacokinetic properties, such as increased oral bioavailability.

While no specific bioisosteric studies involving 5-(2-Naphthylmethyl)-1H-tetrazole were found in the reviewed literature, its structure lends itself to such a potential application. The 5-(2-naphthylmethyl) substituent could be part of a larger molecule where the tetrazole ring replaces a carboxylic acid to potentially improve its drug-like properties. The naphthyl group itself is a common scaffold in medicinal chemistry, and its combination with a tetrazole bioisostere could be a strategy for developing new therapeutic agents.

The Concept of Bioisosterism with Carboxylic Acids and Amides

A cornerstone of tetrazole chemistry, particularly in the realm of medicinal chemistry, is the principle of bioisosterism. This concept involves the substitution of a functional group in a biologically active molecule with another group that retains similar physical and chemical properties, thereby maintaining or enhancing the desired biological activity. The 5-substituted-1H-tetrazole group, as seen in 5-(2-Naphthylmethyl)-1H-tetrazole, is a well-established non-classical bioisostere of the carboxylic acid group. acs.orgnih.gov

This bioisosteric relationship stems from several key similarities between the tetrazole and carboxylic acid moieties. Both groups are planar and have comparable pKa values, meaning they are ionized at physiological pH. acs.org The tetrazole ring can delocalize a negative charge over its four nitrogen atoms, which is favorable for interactions with biological receptors. acs.org Furthermore, tetrazoles can act as mimics for cis-amide bonds, contributing to conformational rigidity in molecular design. rsc.org

The replacement of a carboxylic acid with a tetrazole can lead to improved pharmacological properties. For instance, anionic tetrazoles are generally more lipophilic than the corresponding carboxylates, which can enhance a molecule's ability to cross biological membranes. digitellinc.com This strategy has been successfully employed to increase the bioavailability of drug candidates. digitellinc.comresearchgate.net

Table 1: Comparison of Physicochemical Properties of Carboxylic Acid and Tetrazole Groups
PropertyCarboxylic Acid (-COOH)1H-Tetrazole (-CN4H)Reference
pKa~4.2 - 4.4~4.5 - 4.9 acs.org
AcidityComparableComparable researchgate.net
Lipophilicity of AnionLowerHigher (approx. 10-fold) digitellinc.com
StructurePlanarPlanar acs.org

Tetrazoles in the Design of Metabolically Stable Molecular Scaffolds

A significant advantage of using the tetrazole moiety in molecular design is its enhanced metabolic stability compared to the carboxylic acid group. alfa-chemistry.comacs.org Carboxylic acids are susceptible to various metabolic transformations in the body, which can lead to rapid clearance and reduced drug efficacy. The tetrazole ring, being a synthetic heterocycle not found in nature, is resistant to many of these metabolic pathways. acs.orgnih.gov

This metabolic robustness makes tetrazole-containing compounds, such as 5-(2-Naphthylmethyl)-1H-tetrazole, attractive scaffolds for the development of long-acting therapeutic agents. acs.org By replacing a metabolically labile carboxylic acid with a tetrazole, it is often possible to improve a drug's pharmacokinetic profile without sacrificing its desired biological activity. ontosight.ai This approach contributes to the design of more potent and effective pharmaceuticals with potentially reduced side effects. acs.org The incorporation of nitrogen atoms into aromatic systems, a key feature of tetrazoles, generally enhances metabolic stability by decreasing the potential for oxidative metabolism. rsc.org

Structural Insights into Bioisosteric Replacement

The structural basis for the bioisosterism between tetrazoles and carboxylic acids lies in their similar hydrogen-bonding capabilities. Both the protonated and deprotonated forms of each functional group exhibit very similar hydrogen bond environments. rsc.org However, a key structural difference is that the hydrogen-bond environments around 1H-tetrazole and its corresponding anion (tetrazolate) extend further from the core of the molecule by approximately 1.2 Å compared to the carboxylic acid and carboxylate groups. rsc.org

This difference in the spatial extension of the hydrogen-bonding field means that for a tetrazole to successfully replace a carboxylic acid in a ligand-protein interaction, the protein's binding site must possess a degree of flexibility. The binding pocket needs to be able to accommodate this slight shift in the position of the hydrogen-bonding interactions to form strong bonds with either substituent. rsc.org The ability of the tetrazole ring to engage in π–π stacking interactions, as would be possible with the naphthyl group in 5-(2-Naphthylmethyl)-1H-tetrazole, adds another dimension to its potential molecular interactions. nih.gov

Emerging Applications in Molecular Devices and Optical Materials

Beyond their established role in medicinal chemistry, tetrazole derivatives are gaining attention for their potential applications in advanced materials, including molecular devices and optical materials. The unique electronic properties of the tetrazole ring, combined with the functionalities that can be introduced at the 5-position, such as the naphthylmethyl group, make these compounds promising building blocks for functional materials. rsc.org

The nitrogen-rich nature of tetrazoles makes them excellent ligands for coordinating with metal ions, leading to the formation of metal-organic frameworks (MOFs). rsc.orgalfa-chemistry.com These porous materials have a wide range of potential applications, including gas storage, catalysis, and sensing, which are all relevant to the development of molecular devices. alfa-chemistry.com Notably, a naphthalene (B1677914) tetrazole-based nickel metal-organic framework has been synthesized and shown to have a high specific surface area and significant CO2 uptake, demonstrating the potential of combining naphthalene and tetrazole moieties in functional materials. acs.org

In the field of optical materials, tetrazole derivatives have been investigated for their photophysical and nonlinear optical (NLO) properties. digitellinc.comresearchgate.net The development of "push-pull" tetrazoles, where electron-donating and electron-withdrawing groups are attached to the tetrazole ring, can lead to molecules with interesting intramolecular charge transfer (ICT) characteristics. researchgate.netrsc.org These ICT properties are crucial for applications in photonics. digitellinc.com The fluorescence intensity of such compounds can be solvent-dependent, and their absorption and emission characteristics can be tuned by altering the substituents on the tetrazole ring. researchgate.netrsc.org The presence of a large aromatic system like naphthalene in 5-(2-Naphthylmethyl)-1H-tetrazole suggests potential for interesting photophysical properties, as naphthalene derivatives are themselves known for their fluorescence.

Table 2: Research Findings on Tetrazole Derivatives in Advanced Materials
Area of ApplicationResearch FindingPotential UseReference
Molecular Devices (MOFs)Tetrazole-based MOFs exhibit high surface area, thermal stability, and tunable pore sizes.Gas storage, catalysis, drug delivery, sensing. alfa-chemistry.com
Molecular Devices (MOFs)A naphthalene tetrazole-based nickel MOF showed a high specific surface area and CO2 uptake.Gas separation and storage. acs.org
Optical MaterialsPush-pull tetrazole derivatives exhibit intramolecular charge transfer (ICT).Photonics, nonlinear optics. digitellinc.comresearchgate.net
Optical MaterialsThe absorption and emission of tetrazole derivatives can be tuned by substituents.Fluorescent probes, optical sensors. researchgate.netrsc.org

Q & A

What are the most reliable synthetic routes for preparing 5-(2-Naphtylmethyl)-1H-tetrazole, and how do reaction conditions influence yield?

The synthesis of 5-substituted tetrazoles typically involves 1,3-dipolar cycloaddition between nitriles and sodium azide. For this compound, key methods include:

  • Nano-TiCl₄·SiO₂ catalysis : This heterogeneous catalyst enables efficient cycloaddition under mild conditions (60–80°C, 4–6 hours) with yields exceeding 85% .
  • Solventless TBAF catalysis : Tetrabutylammonium fluoride (TBAF) promotes reactions at 80°C without solvents, achieving 70–90% yields .
  • Continuous flow microreactors : Using hydrazoic acid (HN₃) and nitriles under high-temperature flow conditions (150°C, <5 minutes residence time) improves safety and scalability (>90% yield) .

Critical factors : Catalyst selection, temperature control, and azide handling (safety protocols are essential due to HN₃ toxicity ).

Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound?

  • ¹H/¹³C NMR : Look for characteristic tetrazole ring signals (δ ~8.5–9.5 ppm for aromatic protons, δ ~150–160 ppm for C=N) and naphthylmethyl group signals (δ ~2.5–4.0 ppm for CH₂) .
  • FT-IR : Confirm N-H stretching (~3200 cm⁻¹) and C=N/C=C vibrations (~1600 cm⁻¹) .
  • Single-crystal X-ray diffraction : Resolves regioselectivity (1H- vs. 2H-tautomer) and confirms substituent positioning. For example, crystallographic data (R₁ < 0.05) validate bond lengths and angles .

How can researchers optimize regioselectivity in tetrazole functionalization to avoid byproducts?

Regioselectivity challenges arise during alkylation or arylation due to competing N1 vs. N2 substitution. Strategies include:

  • Protecting groups : Use trityl or SEM groups to block N1, directing substitution to N2 .
  • pH control : Basic conditions favor N2-alkylation, while acidic media promote N1-substitution .
  • Catalytic systems : Pd-mediated cross-coupling with boronic acids selectively modifies the 5-position .

Example : 5-(2-methylbenzofuran)-2-aryl-2H-tetrazoles were synthesized with >80% regioselectivity using O₂ as a green oxidizer .

What methodologies address discrepancies in elemental analysis data for tetrazole derivatives?

Discrepancies in C/H/N/S percentages (e.g., ±0.3% in CHNS analysis) may stem from:

  • Hydrate formation : Unaccounted water in hygroscopic samples. Dry samples at 100°C before analysis .
  • Tautomerism : 1H- and 2H-tautomers alter theoretical compositions. Use ¹³C NMR or X-ray to identify dominant forms .
  • Impurities : Purify via recrystallization (e.g., aqueous acetic acid) and validate purity by HPLC .

How do tetrazole derivatives like this compound perform in high-energy material applications?

Tetrazoles with electron-withdrawing groups (e.g., fluorodinitromethyl) exhibit high enthalpy of formation (>200 kJ/mol) and thermal stability (>200°C). Key steps for evaluation:

  • Thermogravimetric analysis (TGA) : Assess decomposition thresholds .
  • Impact sensitivity testing : Use BAM drop-hammer tests; values >10 J indicate low sensitivity .
  • Crystallographic stability : Monitor phase transitions via variable-temperature XRD .

What advanced mechanistic insights have been gained using ³¹P NMR in tetrazole-mediated couplings?

In phosphoramidite chemistry, 5-(ethylthio)-1H-tetrazole activates nucleotide coupling via acid catalysis. ³¹P NMR tracks phosphite intermediate formation (δ ~130 ppm) and oxidation to phosphate (δ ~-2 ppm). Mechanistic studies reveal that steric hindrance from bulky tetrazoles (e.g., Activator 42) slows coupling kinetics .

How can green chemistry principles be applied to tetrazole synthesis?

  • Solvent-free routes : TBAF-catalyzed reactions eliminate solvent waste .
  • Continuous flow systems : Reduce HN₃ exposure and energy consumption .
  • Biocatalysis : Explore nitrile-to-tetrazole conversion using engineered enzymes (emerging field) .

What strategies improve the stability of tetrazole derivatives under physiological conditions?

  • pH-resistant formulations : this compound derivatives remain stable at pH 3–11, ideal for drug delivery .
  • Coordination complexes : Metal-tetrazole complexes (e.g., Ag[FDNTz]) enhance thermal stability and reduce hygroscopicity .

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